molecular formula C8H17N B2865236 2,4-Dimethylcyclohexan-1-amine CAS No. 28294-95-3

2,4-Dimethylcyclohexan-1-amine

Cat. No.: B2865236
CAS No.: 28294-95-3
M. Wt: 127.231
InChI Key: HWRRQRKPNKYPBW-UHFFFAOYSA-N
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Description

2,4-Dimethylcyclohexan-1-amine: is an organic compound belonging to the class of cycloalkylamines It is characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 4 positions and an amine group at the 1 position

Scientific Research Applications

2,4-Dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for 2,4-Dimethylcyclohexan-1-amine indicates that it is a flammable liquid and vapor. It is harmful if swallowed . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding breathing mist or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,4-dimethylcyclohexanone. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or a primary amine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Dimethylcyclohexan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    2,4-Dimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.

    2,4-Dimethylcyclohexanone: Similar structure but with a carbonyl group instead of an amine group.

    2,4-Dimethylcyclohexane: Similar structure but without any functional groups.

Uniqueness: 2,4-Dimethylcyclohexan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The amine group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,4-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-3-4-8(9)7(2)5-6/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRRQRKPNKYPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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